molecular formula C16H16N4O2 B2498314 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 2034491-72-8

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2498314
CAS No.: 2034491-72-8
M. Wt: 296.33
InChI Key: PRDAWVJXCNMSBP-UHFFFAOYSA-N
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Description

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is a synthetic organic compound that features a furan ring, a pyrazole ring, and a phenylurea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan-2-yl-ethyl intermediate: This might involve the reaction of furan with an appropriate alkylating agent.

    Introduction of the pyrazole ring: The intermediate could then be reacted with a pyrazole derivative under suitable conditions.

    Formation of the phenylurea moiety: Finally, the compound could be treated with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could yield pyrazolines.

Scientific Research Applications

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety might enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(furan-2-yl)ethyl)-3-phenylurea: Lacks the pyrazole ring.

    1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the furan ring.

    1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea: Lacks the phenyl group.

Uniqueness

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is unique due to the combination of the furan, pyrazole, and phenylurea moieties, which might confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAWVJXCNMSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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